molecular formula C12N6 B14623879 2,2',2''-(Cyclopropane-1,2,3-triylidene)tripropanedinitrile CAS No. 58608-57-4

2,2',2''-(Cyclopropane-1,2,3-triylidene)tripropanedinitrile

Cat. No.: B14623879
CAS No.: 58608-57-4
M. Wt: 228.17 g/mol
InChI Key: MMVCMLWPITZPCN-UHFFFAOYSA-N
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Description

1,2,3-Tris(dicyanomethylene)cyclopropane is a unique organic compound characterized by a cyclopropane ring substituted with three dicyanomethylene groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,2,3-Tris(dicyanomethylene)cyclopropane typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cyclopropanation of alkenes using carbenes or carbenoid reagents. For instance, the reaction of diazomethane with alkenes can yield cyclopropane derivatives .

Industrial Production Methods: While specific industrial production methods for 1,2,3-Tris(dicyanomethylene)cyclopropane are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures due to the reactive nature of the intermediates involved.

Chemical Reactions Analysis

Types of Reactions: 1,2,3-Tris(dicyanomethylene)cyclopropane can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropane derivatives with additional oxygen-containing functional groups, while reduction can produce simpler hydrocarbon derivatives .

Scientific Research Applications

1,2,3-Tris(dicyanomethylene)cyclopropane has several applications in scientific research:

Mechanism of Action

The mechanism by which 1,2,3-Tris(dicyanomethylene)cyclopropane exerts its effects involves its interaction with molecular targets through its highly reactive dicyanomethylene groups. These groups can form covalent bonds with nucleophilic sites on target molecules, leading to various biological and chemical effects. The cyclopropane ring’s strain also contributes to its reactivity, making it a versatile compound in synthetic chemistry .

Comparison with Similar Compounds

Uniqueness: This makes it a valuable compound in both research and industrial applications .

Properties

CAS No.

58608-57-4

Molecular Formula

C12N6

Molecular Weight

228.17 g/mol

IUPAC Name

2-[2,3-bis(dicyanomethylidene)cyclopropylidene]propanedinitrile

InChI

InChI=1S/C12N6/c13-1-7(2-14)10-11(8(3-15)4-16)12(10)9(5-17)6-18

InChI Key

MMVCMLWPITZPCN-UHFFFAOYSA-N

Canonical SMILES

C(#N)C(=C1C(=C(C#N)C#N)C1=C(C#N)C#N)C#N

Origin of Product

United States

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